ETHYL 4-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE
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Overview
Description
Ethyl 4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate is an organic compound that belongs to the class of alkyl-phenylketones. These compounds are characterized by a ketone group substituted by an alkyl group and a phenyl group. This compound is known for its unique structure, which includes a phthalimide moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of ETHYL 4-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE typically involves the reaction of potassium phthalimide with ethyl bromoacetate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Chemical Reactions Analysis
Ethyl 4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Ethyl 4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ETHYL 4-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE involves its interaction with specific molecular targets. The phthalimide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Ethyl 4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-1,3-thiazol-4-yl)acetate: This compound has a thiazole ring instead of a benzene ring, which may result in different chemical and biological properties.
METHYL 4-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE: The methyl ester variant may have different solubility and reactivity compared to the ethyl ester.
Hexyl 4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate: This compound has a longer alkyl chain, which can affect its physical properties and interactions with biological targets.
Properties
Molecular Formula |
C23H24N2O5 |
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Molecular Weight |
408.4g/mol |
IUPAC Name |
ethyl 4-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]benzoate |
InChI |
InChI=1S/C23H24N2O5/c1-2-30-23(29)16-11-13-17(14-12-16)24-20(26)10-4-3-7-15-25-21(27)18-8-5-6-9-19(18)22(25)28/h5-6,8-9,11-14H,2-4,7,10,15H2,1H3,(H,24,26) |
InChI Key |
QLMZFESBLHOXRM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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